molecular formula C15H21ClN2O2 B14688318 3-Phenyl-5-(piperidinomethyl)-2-oxazolidinone monohydrochloride CAS No. 27125-08-2

3-Phenyl-5-(piperidinomethyl)-2-oxazolidinone monohydrochloride

Cat. No.: B14688318
CAS No.: 27125-08-2
M. Wt: 296.79 g/mol
InChI Key: ZARFCCCWZLLARC-UHFFFAOYSA-N
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Description

3-Phenyl-5-(piperidinomethyl)-2-oxazolidinone monohydrochloride is a complex organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(piperidinomethyl)-2-oxazolidinone monohydrochloride typically involves the reaction of phenyl isocyanate with piperidine and an appropriate oxazolidinone precursor. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(piperidinomethyl)-2-oxazolidinone monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may yield an alcohol derivative .

Scientific Research Applications

3-Phenyl-5-(piperidinomethyl)-2-oxazolidinone monohydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(piperidinomethyl)-2-oxazolidinone monohydrochloride involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazolidinones such as linezolid and tedizolid, which are known for their antimicrobial properties.

Uniqueness

What sets 3-Phenyl-5-(piperidinomethyl)-2-oxazolidinone monohydrochloride apart is its unique chemical structure, which may confer distinct biological activities and therapeutic potential compared to other oxazolidinones.

Properties

CAS No.

27125-08-2

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

3-phenyl-5-(piperidin-1-ylmethyl)-1,3-oxazolidin-2-one;hydrochloride

InChI

InChI=1S/C15H20N2O2.ClH/c18-15-17(13-7-3-1-4-8-13)12-14(19-15)11-16-9-5-2-6-10-16;/h1,3-4,7-8,14H,2,5-6,9-12H2;1H

InChI Key

ZARFCCCWZLLARC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2CN(C(=O)O2)C3=CC=CC=C3.Cl

Origin of Product

United States

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